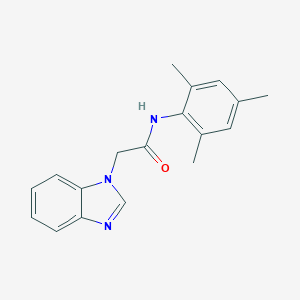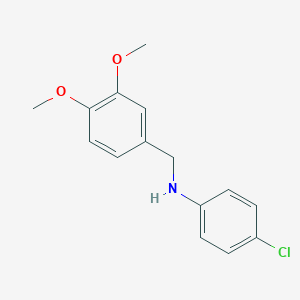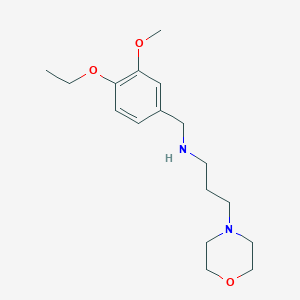
2-(1H-benzimidazol-1-yl)-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-1-yl)-N-mesitylacetamide, also known as BMA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BMA is a benzimidazole derivative that has been synthesized and studied for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-mesitylacetamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and high biocompatibility. This compound has been tested in vitro and in vivo and has shown no significant adverse effects on cells or tissues. This compound has also been shown to have good solubility and stability in various solvents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1H-benzimidazol-1-yl)-N-mesitylacetamide in lab experiments include its high purity, low toxicity, and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
For the research of 2-(1H-benzimidazol-1-yl)-N-mesitylacetamide include investigating its potential as a therapeutic agent for cancer treatment and as a ligand in the synthesis of MOFs.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-1-yl)-N-mesitylacetamide involves a multi-step process that begins with the reaction of mesitylene with chloroacetyl chloride to form mesityl chloroacetate. The mesityl chloroacetate is then reacted with o-phenylenediamine to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-1-yl)-N-mesitylacetamide has shown potential in various scientific fields, including medicinal chemistry, organic synthesis, and material science. This compound has been studied for its antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications.
Propiedades
Fórmula molecular |
C18H19N3O |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
2-(benzimidazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O/c1-12-8-13(2)18(14(3)9-12)20-17(22)10-21-11-19-15-6-4-5-7-16(15)21/h4-9,11H,10H2,1-3H3,(H,20,22) |
Clave InChI |
DMMSDINROWABJK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=CC=CC=C32)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262722.png)
![N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262723.png)
![2-{[4-(Diethylamino)benzyl]amino}ethanol](/img/structure/B262726.png)

![2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B262737.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B262738.png)
![1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B262739.png)

![N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
![4-[(3-Bromobenzyl)amino]-1-butanol](/img/structure/B262743.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)

